N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: is a synthetic organic compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of a fluorobenzyl group and a thia-azabicycloheptane core makes it a versatile molecule for various chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide typically involves the following steps:
Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Thia and Azabicyclo Groups: This step involves the incorporation of sulfur and nitrogen atoms into the bicyclic core through nucleophilic substitution reactions.
Attachment of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzyl halide reacts with the bicyclic core.
Formation of the Carboxamide Group: The final step involves the conversion of a carboxylic acid derivative into the carboxamide group through an amidation reaction using an appropriate amine.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carboxamide group, converting it into an amine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to primary or secondary amines.
Substitution: Introduction of various functional groups on the benzyl ring.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition due to its unique structure.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide involves its interaction with specific molecular targets such as receptors or enzymes. The fluorobenzyl group enhances its binding affinity, while the thia-azabicycloheptane core provides structural rigidity. This allows the compound to modulate biological pathways effectively, leading to its desired pharmacological effects.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: can be compared with other bicyclic compounds such as:
N-(4-chlorobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.
N-(4-methylbenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: Contains a methylbenzyl group, affecting its chemical reactivity and biological activity.
N-(4-nitrobenzyl)-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide: The nitrobenzyl group introduces different electronic properties, influencing its interactions with biological targets.
The uniqueness of This compound lies in the presence of the fluorobenzyl group, which imparts distinct electronic and steric properties, enhancing its potential as a pharmacological agent.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-thia-5-azabicyclo[2.2.1]heptane-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2OS/c14-10-3-1-9(2-4-10)6-15-13(17)16-7-12-5-11(16)8-18-12/h1-4,11-12H,5-8H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKOGQYUQLTGRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.